((4-Phenylbutyl)hydroxyphosphoryl)acetic acid
Overview
Description
((4-Phenylbutyl)hydroxyphosphoryl)acetic acid, also known as [Hydroxy (4-phenylbutyl)phosphinyl]-acetic acid, is a chemical compound with the molecular formula C12H17O4P and a molecular weight of 256.23 g/mol . It is categorized under chemical impurities, intermediates, fine chemicals, and pharmaceuticals . This compound is notably used as an impurity in the synthesis of fosinopril, a medication used to treat high blood pressure and heart failure .
Scientific Research Applications
((4-Phenylbutyl)hydroxyphosphoryl)acetic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Used as an impurity standard in the quality control of fosinopril.
Industry: Employed in the production of fine chemicals and pharmaceuticals.
Safety and Hazards
“((4-Phenylbutyl)hydroxyphosphoryl)acetic acid” has been classified with hazard codes Xn, which indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin . It has risk statements 41-43-48/22, indicating that it may cause eye injuries, may cause skin sensitization, and may be harmful if swallowed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Phenylbutyl)hydroxyphosphoryl)acetic acid involves the reaction of 4-phenylbutyl bromide with diethyl phosphite, followed by hydrolysis. The reaction conditions typically include:
Reaction with Diethyl Phosphite: This step involves the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Hydrolysis: The intermediate product is then hydrolyzed using an acid such as hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the nucleophilic substitution and hydrolysis reactions.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity levels.
Chemical Reactions Analysis
Types of Reactions
((4-Phenylbutyl)hydroxyphosphoryl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation Products: Phosphonic acids and their derivatives.
Reduction Products: Phosphine oxides.
Substitution Products: Various substituted phosphinyl acetic acids.
Mechanism of Action
The mechanism of action of ((4-Phenylbutyl)hydroxyphosphoryl)acetic acid involves its interaction with biological molecules, particularly enzymes. The compound can act as a competitive inhibitor of certain enzymes, thereby affecting their activity. The molecular targets include enzymes involved in the synthesis of phosphonates and related compounds .
Comparison with Similar Compounds
Similar Compounds
Fosinopril: An angiotensin-converting enzyme inhibitor used to treat high blood pressure.
Phosphinyl Acetic Acids: A class of compounds with similar structural features and chemical properties.
Phosphonic Acids: Compounds with a phosphorus atom bonded to an oxygen atom and an organic group.
Uniqueness
((4-Phenylbutyl)hydroxyphosphoryl)acetic acid is unique due to its specific structure, which includes a phenylbutyl group attached to a phosphoryl acetic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-[hydroxy(4-phenylbutyl)phosphoryl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17O4P/c13-12(14)10-17(15,16)9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXLMKMDSUIHDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCP(=O)(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90518220 | |
Record name | [Hydroxy(4-phenylbutyl)phosphoryl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90518220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83623-61-4 | |
Record name | 2-[Hydroxy(4-phenylbutyl)phosphinyl]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83623-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ((4-Phenylbutyl)hydroxyphosphoryl)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083623614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [Hydroxy(4-phenylbutyl)phosphoryl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90518220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ((4-phenylbutyl)hydroxyphosphoryl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.153 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 83623-61-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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